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Introduction
[3H]MDL 105519 is a potent and selective radiolabeled antagonist for the glycine binding site of

the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of

excitatory neurotransmission in the central nervous system, requires the binding of both

glutamate and a co-agonist, typically glycine or D-serine, for its activation.[1][2] The glycine

binding site on the NR1 subunit of the NMDA receptor has become a significant target for the

development of novel therapeutics for a range of neurological and psychiatric disorders. This

document provides a detailed protocol for a radioligand binding assay using [3H]MDL 105519

to characterize the glycine site of the NMDA receptor.

Principle of the Assay
This assay is a competitive binding experiment that measures the ability of a test compound to

displace the high-affinity radioligand [3H]MDL 105519 from the glycine binding site on the

NMDA receptor. The protocol involves the incubation of a biological sample, such as rat brain

membranes or cell lines expressing the NMDA receptor, with a fixed concentration of [3H]MDL

105519 in the presence of varying concentrations of a competing unlabeled ligand. The amount

of radioactivity bound to the receptors is then measured after separating the bound from the

free radioligand via rapid filtration. By analyzing the displacement curve, the affinity (Ki) of the

test compound for the glycine binding site can be determined.
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Quantitative Data Summary
The following tables summarize the binding characteristics of [3H]MDL 105519 from various

studies.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]MDL 105519

Biological Source Kd (nM)
Bmax (fmol/mg
protein)

Reference

Rat brain membranes 3.77 12.1 pmol/mg protein [3]

Homomeric NMDA-

NR1a receptors

(CHO-K1 cells)

1.8 370 [4]

Adult rodent forebrain 2.5 Not Reported [5]

Pig cortical brain

membranes
3.73 ± 0.43 3030 ± 330 [6]

Table 2: Kinetic Parameters of [3H]MDL 105519 Binding to Rat Brain Membranes

Parameter Value Unit Reference

Association rate

constant (Kon)
7.0 x 10⁷ M⁻¹min⁻¹ [3]

Dissociation rate

constant (Koff)
0.232 min⁻¹ [3]

Experimental Protocols
Materials and Reagents

[3H]MDL 105519 (specific activity ~20-30 Ci/mmol)

Unlabeled MDL 105519 or other glycine site ligands (for non-specific binding determination)

Rat brain tissue (e.g., forebrain or cortex) or cells expressing NMDA receptors
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Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

Glass fiber filters (e.g., Whatman GF/B or GF/C)

Scintillation cocktail

Polypropylene assay tubes

Homogenizer (e.g., Potter-Elvehjem)

Refrigerated centrifuge

Filtration manifold

Liquid scintillation counter

Membrane Preparation from Rat Brain
Euthanize rats according to approved animal care protocols and rapidly dissect the desired

brain region (e.g., forebrain or cortex) on ice.

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Potter-

Elvehjem homogenizer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the

membranes.

Resuspend the pellet in fresh, ice-cold Homogenization Buffer and centrifuge again at

40,000 x g for 20 minutes at 4°C.

Wash the pellet a final time by resuspending in Assay Buffer.
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Determine the protein concentration of the membrane preparation using a standard protein

assay (e.g., Bradford or BCA assay).

Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Protocol
Assay Setup: Set up the assay in polypropylene tubes. For each data point, prepare triplicate

tubes for total binding, non-specific binding, and for each concentration of the competing

compound.

Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]MDL 105519 (at a final concentration

of ~2-4 nM), and 100 µL of the membrane preparation (containing 50-100 µg of protein) to

the designated tubes.

Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled glycine site

antagonist (e.g., 10 µM MDL 105519 or 1 mM glycine), 50 µL of [3H]MDL 105519, and 100

µL of the membrane preparation.

Competition Binding: Add 50 µL of the competing test compound at various concentrations,

50 µL of [3H]MDL 105519, and 100 µL of the membrane preparation.

Incubation: Gently vortex the tubes and incubate at room temperature (25°C) for 60-90

minutes to reach equilibrium.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in

0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding) using a

filtration manifold.

Washing: Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer to

remove unbound radioligand.

Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow

to equilibrate for at least 4 hours in the dark.

Data Acquisition: Measure the radioactivity in each vial in counts per minute (CPM) using a

liquid scintillation counter.
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Data Analysis
Calculate the mean CPM for each set of triplicates.

Determine the specific binding by subtracting the mean CPM of the non-specific binding from

the mean CPM of the total binding.

For competition experiments, calculate the percent specific binding at each concentration of

the test compound.

Plot the percent specific binding against the logarithm of the competitor concentration and fit

the data to a sigmoidal dose-response curve using a non-linear regression program (e.g.,

Prism) to determine the IC50 value.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant

of the radioligand for the receptor.
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Caption: Workflow for the [3H]MDL 105519 Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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